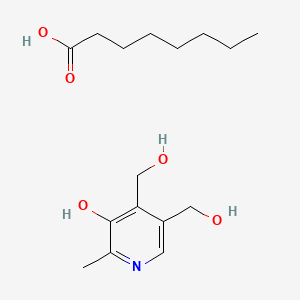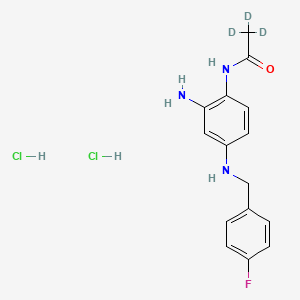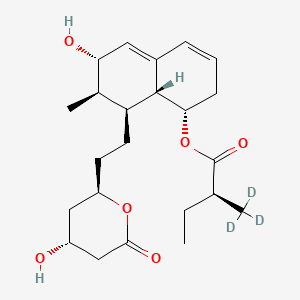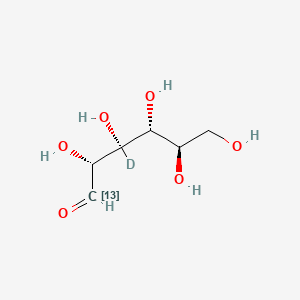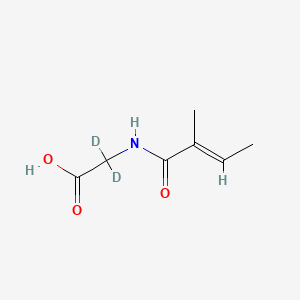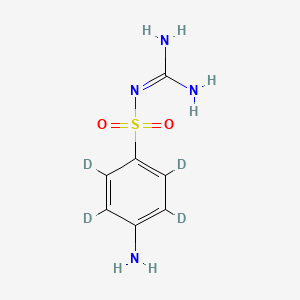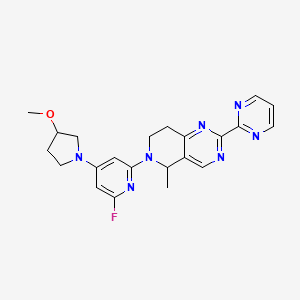
Hbv-IN-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hbv-IN-9 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections. This compound is part of a class of molecules designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-9 involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the biological activity and pharmacokinetic properties of the compound.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize yield and minimize costs. This often involves:
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are fine-tuned to achieve the best results.
Use of Catalysts: Catalysts may be employed to increase the efficiency of key steps in the synthesis.
Scalability: The process is designed to be scalable, ensuring that large quantities of the compound can be produced consistently.
化学反応の分析
Types of Reactions
Hbv-IN-9 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Hbv-IN-9 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antiviral properties, particularly against HBV, and its potential to be developed into a drug.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用機序
Hbv-IN-9 exerts its effects by inhibiting the replication of HBV. It targets specific enzymes involved in the viral replication process, such as the HBV polymerase. By binding to these enzymes, this compound prevents the synthesis of viral DNA, thereby reducing the viral load in infected cells. The compound may also interfere with other molecular pathways involved in the life cycle of the virus, further enhancing its antiviral activity.
類似化合物との比較
Hbv-IN-9 is unique in its structure and mechanism of action compared to other antiviral compounds. Similar compounds include:
Entecavir: A nucleoside analogue that inhibits HBV polymerase but has a different chemical structure and pharmacokinetic profile.
Tenofovir: Another nucleoside analogue with a distinct mechanism of action and resistance profile.
Lamivudine: An older antiviral agent with a higher likelihood of resistance development compared to this compound.
This compound stands out due to its potent antiviral activity, lower resistance potential, and favorable pharmacokinetic properties, making it a promising candidate for further development and clinical use.
特性
分子式 |
C22H24FN7O |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
6-[6-fluoro-4-(3-methoxypyrrolidin-1-yl)pyridin-2-yl]-5-methyl-2-pyrimidin-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C22H24FN7O/c1-14-17-12-26-22(21-24-6-3-7-25-21)27-18(17)5-9-30(14)20-11-15(10-19(23)28-20)29-8-4-16(13-29)31-2/h3,6-7,10-12,14,16H,4-5,8-9,13H2,1-2H3 |
InChIキー |
XTZQFRYMZIPXRY-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CN=C(N=C2CCN1C3=NC(=CC(=C3)N4CCC(C4)OC)F)C5=NC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



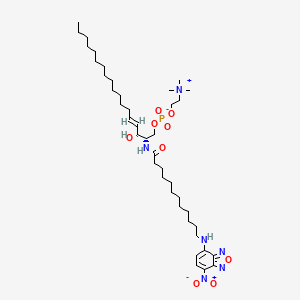



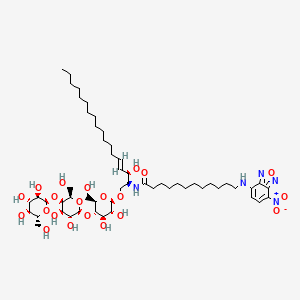
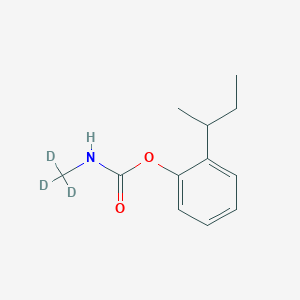
![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
